5-Bromo-4-fluorothiophene-2-carbonitrile
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Overview
Description
5-Bromo-4-fluorothiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C5HBrFNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of 4-fluorothiophene-2-carbonitrile with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom at the 5-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluorothiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Scientific Research Applications
5-Bromo-4-fluorothiophene-2-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluorothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-fluorothiophene-2-carbonitrile
- 5-Bromo-2-fluorothiophene-3-carbonitrile
- 4-Fluoro-5-bromothiophene-2-carbonitrile
Uniqueness
5-Bromo-4-fluorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5HBrFNS |
---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
5-bromo-4-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrFNS/c6-5-4(7)1-3(2-8)9-5/h1H |
InChI Key |
NUIQMVBQSFIGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)Br)C#N |
Origin of Product |
United States |
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